molecular formula C15H13BrN2O2S B4905192 2-bromo-N-[(4-methoxyphenyl)carbamothioyl]benzamide

2-bromo-N-[(4-methoxyphenyl)carbamothioyl]benzamide

Cat. No.: B4905192
M. Wt: 365.2 g/mol
InChI Key: RPFSFLYFYWMXGS-UHFFFAOYSA-N
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Description

2-bromo-N-[(4-methoxyphenyl)carbamothioyl]benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom, a methoxyphenyl group, and a carbamothioyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[(4-methoxyphenyl)carbamothioyl]benzamide typically involves the reaction of 2-bromobenzoyl chloride with 4-methoxyaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The resulting intermediate is then treated with thiophosgene to introduce the carbamothioyl group, followed by purification steps to isolate the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[(4-methoxyphenyl)carbamothioyl]benzamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form corresponding amines or thiols.

    Hydrolysis: The carbamothioyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and thiol derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or thiols.

    Hydrolysis: Formation of amine and thiol derivatives.

Scientific Research Applications

2-bromo-N-[(4-methoxyphenyl)carbamothioyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Materials Science: The compound is explored for its use in the development of novel materials with unique electronic and optical properties.

    Biological Studies: It is used as a probe to study protein-ligand interactions and enzyme mechanisms.

    Industrial Applications: The compound is utilized in the synthesis of advanced polymers and coatings with enhanced durability and performance.

Mechanism of Action

The mechanism of action of 2-bromo-N-[(4-methoxyphenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carbamothioyl group play crucial roles in binding to the active site of the target, leading to inhibition or modulation of its activity. The methoxyphenyl group enhances the compound’s affinity and selectivity towards the target, resulting in potent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-[(4-methoxyphenyl)carbamothioyl]benzamide
  • 2-bromo-5-methoxy-N′-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide
  • 2-bromo-2-(4-methoxyphenyl)acetic acid

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom allows for versatile substitution reactions, while the carbamothioyl group provides additional sites for chemical modification. This combination makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-bromo-N-[(4-methoxyphenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O2S/c1-20-11-8-6-10(7-9-11)17-15(21)18-14(19)12-4-2-3-5-13(12)16/h2-9H,1H3,(H2,17,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPFSFLYFYWMXGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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